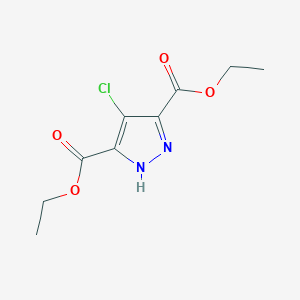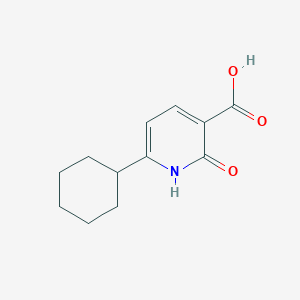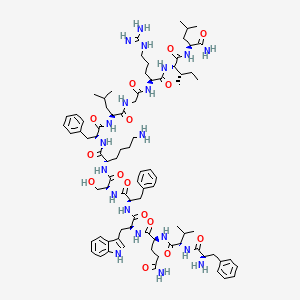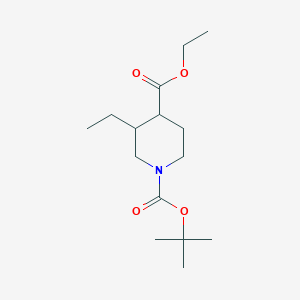![molecular formula C11H16O3 B15364690 8-(Prop-2-ynyloxy)-1,4-dioxaspiro[4.5]decane](/img/structure/B15364690.png)
8-(Prop-2-ynyloxy)-1,4-dioxaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Prop-2-ynyloxy)-1,4-dioxaspiro[4.5]decane is a spiro compound characterized by a unique bicyclic structure where two rings are connected through a single carbon atom. This compound is notable for its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of both an alkyne group and a dioxaspiro framework makes it a versatile intermediate in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Prop-2-ynyloxy)-1,4-dioxaspiro[4.5]decane typically involves the following steps:
-
Formation of the Spiro Ring: : The initial step involves the formation of the spiro ring system. This can be achieved through a cyclization reaction where a suitable diol reacts with a dihalide under basic conditions to form the 1,4-dioxaspiro[4.5]decane core.
-
Introduction of the Alkyne Group: : The prop-2-ynyloxy group is introduced via an etherification reaction. This involves the reaction of the spiro compound with propargyl alcohol in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
Industrial Production Methods
While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the above synthetic routes for scalability. This includes using continuous flow reactors for the cyclization and etherification steps to enhance yield and purity while minimizing reaction times and costs.
Chemical Reactions Analysis
Types of Reactions
8-(Prop-2-ynyloxy)-1,4-dioxaspiro[4.5]decane can undergo various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst.
Common Reagents and Conditions
Oxidation: KMnO₄, OsO₄, and hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Reduction: Pd/C, Lindlar’s catalyst, and sodium borohydride (NaBH₄).
Substitution: Strong acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH).
Major Products
Oxidation: Diketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Various ethers and alcohols depending on the substituent introduced.
Scientific Research Applications
8-(Prop-2-ynyloxy)-1,4-dioxaspiro[4.5]decane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of new materials and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery, particularly for its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism by which 8-(Prop-2-ynyloxy)-1,4-dioxaspiro[4.5]decane exerts its effects depends on the specific application:
Chemical Reactions: The alkyne group can participate in click chemistry reactions, forming stable triazole rings through cycloaddition with azides.
Biological Activity: The compound may interact with enzymes or receptors, modulating their activity. The dioxaspiro framework can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.5]decane: Lacks the prop-2-ynyloxy group, making it less versatile in chemical reactions.
8-Oxa-2-azaspiro[4.5]decane: Contains a nitrogen atom, which can alter its reactivity and biological activity.
2,8-Diazaspiro[4.5]decane: Features two nitrogen atoms, providing different chemical and biological properties.
Uniqueness
8-(Prop-2-ynyloxy)-1,4-dioxaspiro[45]decane is unique due to the presence of both an alkyne group and a dioxaspiro framework
Properties
Molecular Formula |
C11H16O3 |
|---|---|
Molecular Weight |
196.24 g/mol |
IUPAC Name |
8-prop-2-ynoxy-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C11H16O3/c1-2-7-12-10-3-5-11(6-4-10)13-8-9-14-11/h1,10H,3-9H2 |
InChI Key |
GHIIQMVLLZQIBP-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1CCC2(CC1)OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[2-(Benzyloxy)phenyl]-1H-indole](/img/structure/B15364615.png)

![Methyl 1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylate hydrochloride](/img/structure/B15364628.png)
![Methyl 5,5,5-trifluoro-4-[(4-fluorophenyl)amino]pent-3-enoate](/img/structure/B15364640.png)
![5-Chloro-3-methylfuro[3,2-b]pyridine](/img/structure/B15364648.png)


![6-Bromo-5-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B15364657.png)
![tert-Butyl 3-trityl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15364658.png)
![(2,5-dioxopyrrolidin-1-yl) 6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[[3-[[(2S)-1-[[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]-methylcarbamoyl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexanoate](/img/structure/B15364670.png)
![8-Bromo-1-isopropyl-3-methyl-1,3-dihydro-2H-imidazo[4,5-C]quinolin-2-one](/img/structure/B15364673.png)


